molecular formula C14H12N2S B12998850 6-(Benzylthio)-5-methylnicotinonitrile

6-(Benzylthio)-5-methylnicotinonitrile

Cat. No.: B12998850
M. Wt: 240.33 g/mol
InChI Key: DMSJQMUQCJLCTF-UHFFFAOYSA-N
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Description

6-(Benzylthio)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzylthio group attached to the sixth position of the nicotinonitrile ring and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylthio)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with benzylthiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-5-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-5-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-(benzylthio)-5-methylnicotinonitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylthio group can enhance the compound’s ability to penetrate cell membranes, while the nitrile group can participate in interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzylthio)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its combination of a benzylthio group and a nitrile group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

6-benzylsulfanyl-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2S/c1-11-7-13(8-15)9-16-14(11)17-10-12-5-3-2-4-6-12/h2-7,9H,10H2,1H3

InChI Key

DMSJQMUQCJLCTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SCC2=CC=CC=C2)C#N

Origin of Product

United States

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